methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate
Description
The compound methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a heterocyclic molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 4-bromophenyl group, a furan-2-yl moiety, and a piperidine-4-carboxylate ester. The 4-bromophenyl group enhances lipophilicity and binding affinity to hydrophobic protein pockets, while the furan ring may contribute to π-π stacking interactions. The piperidine-4-carboxylate ester likely improves solubility and metabolic stability .
Properties
IUPAC Name |
methyl 1-[(4-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O4S/c1-30-21(29)14-8-10-26(11-9-14)17(13-4-6-15(23)7-5-13)18-20(28)27-22(32-18)24-19(25-27)16-3-2-12-31-16/h2-7,12,14,17,28H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPVNXTTALUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled together under specific conditions. For instance, the synthesis might involve:
Formation of the triazolo-thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Attachment of the bromophenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the piperidine carboxylate ester: This step involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen gas with palladium catalyst) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Case Study:
A study demonstrated that derivatives of triazolo-thiazole compounds showed selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. The presence of the furan and thiazole rings is known to enhance the compound's ability to interact with microbial membranes, leading to increased efficacy against bacterial strains.
Research Findings:
In vitro studies have shown that derivatives containing the triazolo-thiazole moiety exhibit potent activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics .
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves several steps:
- Formation of the Triazolo-Thiazole Core: This can be achieved through cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups: The furan and bromophenyl groups are introduced through various coupling reactions.
- Final Assembly: The piperidine moiety is attached via nucleophilic substitution reactions.
Industrial production may employ advanced techniques such as continuous flow reactors to enhance yield and purity .
Potential Therapeutic Uses
The diverse biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment: As an anticancer agent targeting specific pathways in tumor cells.
- Antibiotic Development: Due to its antimicrobial properties against resistant bacterial strains.
- Neurological Disorders: Potential applications in treating conditions related to neurotransmitter modulation due to the piperidine structure.
Mechanism of Action
The mechanism of action of methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different enzymes or receptors, potentially inhibiting or activating them. For example, the triazolo-thiazole moiety might interact with DNA or proteins, leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound shares structural motifs with several analogues (Table 1). Key differences lie in substituents and ring systems, which influence physicochemical and pharmacological properties.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than analogues with polar groups (e.g., 4-methoxybenzylidene in ) due to the 4-bromophenyl and furan substituents.
- Solubility: The piperidine-4-carboxylate ester may enhance aqueous solubility compared to non-esterified analogues (e.g., thiadiazole derivatives in ).
- Metabolic Stability : The furan ring is susceptible to oxidative metabolism, whereas the piperidine ester could slow hepatic clearance compared to methyl or benzylidene groups .
Biological Activity
Methyl 1-[(4-bromophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound features several key functional groups:
- Bromophenyl group : Known for enhancing lipophilicity and biological activity.
- Furan ring : Contributes to the compound's electron-donating properties.
- Triazolo-thiazole moiety : Associated with a range of biological activities.
- Piperidine carboxylate : Provides structural stability and potential for further modifications.
Antimicrobial Activity
Research has shown that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit notable antimicrobial properties. In particular, derivatives of this compound have demonstrated effectiveness against various bacterial and fungal strains. For instance:
- Study Findings : A study indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anticancer Activity
The presence of the triazole and thiazole rings in the structure is linked to anticancer properties.
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. For example:
Anti-inflammatory Activity
The hydroxy group in the compound is believed to contribute to its anti-inflammatory properties.
- Mechanism of Action : The inhibition of cyclooxygenase (COX) enzymes has been noted in similar compounds containing the triazole-thiazole framework . This suggests a potential pathway for reducing inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Biological Effect |
|---|---|
| Bromophenyl group | Increases lipophilicity and enhances interaction with biological targets |
| Hydroxy group | Contributes to anti-inflammatory activity |
| Triazole-thiazole core | Essential for antimicrobial and anticancer activities |
Case Studies
Several case studies highlight the biological potential of compounds related to this compound:
- Antimicrobial Efficacy :
- Anticancer Properties :
Q & A
What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
Level : Advanced
Answer :
The synthesis involves multi-step heterocyclic coupling and regioselective functionalization. Key challenges include:
- Regioselectivity : The [1,2,4]triazolo[3,2-b][1,3]thiazole core requires precise control during cyclization. Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bromo-substituted intermediates (e.g., 4-bromophenyl groups) can improve regioselectivity .
- Stability of Hydroxy Groups : The 6-hydroxy substituent may undergo unintended oxidation. Protection with tert-butyldimethylsilyl (TBS) groups during synthesis, followed by mild deprotection (e.g., TBAF), preserves functionality .
- Piperidine Carboxylate Assembly : A Mitsunobu reaction or reductive amination is recommended for coupling the piperidine-4-carboxylate moiety to the triazolothiazole core .
How can the compound’s structural conformation be validated experimentally?
Level : Basic
Answer :
- X-ray Crystallography : Resolve the 3D conformation, particularly the spatial arrangement of the bromophenyl and furan-2-yl groups. Evidence from analogous triazolothiazole derivatives (e.g., C26H30Cl2FN5O3) confirms that XRD reliably resolves steric clashes in similar scaffolds .
- NMR Spectroscopy : Use 2D experiments (COSY, HSQC) to assign proton environments. For example, the methyl group on the piperidine ring typically appears as a singlet at δ 3.2–3.5 ppm, while the furan protons resonate at δ 6.5–7.0 ppm .
What computational methods are suitable for predicting the compound’s reactivity and stability?
Level : Advanced
Answer :
- DFT Studies : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites. For triazolothiazoles, the C5 position of the thiazole ring is often reactive due to low LUMO energy .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess hydrolytic stability of the ester group. MD trajectories for similar piperidine carboxylates show degradation within 50 ns in aqueous environments .
How can researchers resolve contradictions in biological activity data for this compound?
Level : Advanced
Answer :
- Pharmacophore Refinement : Re-analyze structure-activity relationships (SAR) using docking studies (e.g., AutoDock Vina) against target proteins. For example, the 4-bromophenyl group may exhibit variable binding due to steric hindrance in different protein pockets .
- Assay Validation : Cross-validate cytotoxicity data using orthogonal methods (e.g., MTT vs. ATP-based luminescence). Discrepancies in IC50 values for triazolothiazoles often arise from assay-specific interference .
What analytical techniques are critical for purity assessment?
Level : Basic
Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention times for similar compounds range from 8–12 minutes .
- Elemental Analysis : Confirm purity (>95%) by matching experimental C/H/N values to theoretical calculations (e.g., C: 54.2%, H: 4.3%, N: 12.1%) .
How can metabolic stability be evaluated preclinically?
Level : Advanced
Answer :
- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Piperidine carboxylates often show rapid Phase I oxidation (t1/2 < 30 min) .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. The bromophenyl group may confer moderate CYP2D6 inhibition (IC50 ~10 µM) .
What strategies optimize yield in large-scale synthesis?
Level : Advanced
Answer :
- Catalyst Optimization : Replace Pd(PPh3)4 with XPhos-Pd-G3 for higher turnover in coupling reactions (yield improvement from 60% to 85%) .
- Flow Chemistry : Implement continuous-flow reactors for the triazolothiazole cyclization step, reducing reaction time from 24 hours to 2 hours .
How does the compound’s logP affect its pharmacokinetic profile?
Level : Intermediate
Answer :
- Calculated logP : ~3.5 (via ChemDraw), indicating moderate lipophilicity. This aligns with moderate blood-brain barrier permeability (predicted Peff ~5 × 10⁻⁶ cm/s) .
- Experimental logP : Determine via shake-flask method (octanol/water). For analogs, experimental logP deviates by ±0.5 from computational predictions .
What are the key differences in spectral data between this compound and its des-bromo analog?
Level : Intermediate
Answer :
- NMR : The 4-bromophenyl group causes deshielding of adjacent protons (e.g., upfield shift of 0.2 ppm for the piperidine methyl group) .
- Mass Spectrometry : The bromine isotope pattern (1:1 ratio for M+ and M+2 peaks) confirms the presence of Br .
How can researchers design derivatives to enhance aqueous solubility?
Level : Advanced
Answer :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the piperidine carboxylate ester. For example, PEG-500 increases solubility from 0.1 mg/mL to 5 mg/mL .
- Salt Formation : Convert the carboxylate to a sodium or lysine salt. Sodium salts of triazolothiazoles show 10-fold higher solubility in PBS (pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
